4-(Cyclopropylsulfonyl)phenylboronic acid pinacol ester 4-(Cyclopropylsulfonyl)phenylboronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.: 648906-27-8
VCID: VC2860276
InChI: InChI=1S/C15H21BO4S/c1-14(2)15(3,4)20-16(19-14)11-5-7-12(8-6-11)21(17,18)13-9-10-13/h5-8,13H,9-10H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)C3CC3
Molecular Formula: C15H21BO4S
Molecular Weight: 308.2 g/mol

4-(Cyclopropylsulfonyl)phenylboronic acid pinacol ester

CAS No.: 648906-27-8

Cat. No.: VC2860276

Molecular Formula: C15H21BO4S

Molecular Weight: 308.2 g/mol

* For research use only. Not for human or veterinary use.

4-(Cyclopropylsulfonyl)phenylboronic acid pinacol ester - 648906-27-8

Specification

CAS No. 648906-27-8
Molecular Formula C15H21BO4S
Molecular Weight 308.2 g/mol
IUPAC Name 2-(4-cyclopropylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C15H21BO4S/c1-14(2)15(3,4)20-16(19-14)11-5-7-12(8-6-11)21(17,18)13-9-10-13/h5-8,13H,9-10H2,1-4H3
Standard InChI Key XSIXMQWYBMTLMS-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)C3CC3
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)C3CC3

Introduction

4-(Cyclopropylsulfonyl)phenylboronic acid pinacol ester is a versatile organoboron compound widely utilized in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions. Its unique structure, featuring a cyclopropylsulfonyl group, imparts specific reactivity and stability characteristics, making it valuable for forming carbon-carbon bonds in complex organic molecules, including pharmaceuticals and agrochemicals.

Synthesis Methods

The synthesis of 4-(Cyclopropylsulfonyl)phenylboronic acid pinacol ester typically involves the reaction of 4-(Cyclopropylsulfonyl)phenylboronic acid with bis(pinacolato)diboron under palladium-catalyzed conditions. The reaction requires a base, such as potassium carbonate, and a ligand like triphenylphosphine. Heating the reaction mixture facilitates the formation of the desired product.

Applications in Organic Synthesis

This compound is primarily used in Suzuki–Miyaura coupling reactions, which involve palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. The reaction typically occurs at elevated temperatures.

Reaction TypeConditionsProducts
Suzuki–Miyaura CouplingPalladium catalyst, base, elevated temperatureBiaryl compounds
OxidationOxidizing agents like hydrogen peroxideBoronic acids or esters
SubstitutionNucleophiles such as amines or alcoholsSubstituted compounds

Biological Activity and Research Applications

4-(Cyclopropylsulfonyl)phenylboronic acid pinacol ester exhibits potential therapeutic applications due to its ability to interact with enzymes and proteins. The boron atom can form complexes with hydroxyl groups in biomolecules, modulating enzyme activity and influencing metabolic pathways. This compound has shown anticancer properties by inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)12.5Apoptosis induction
HeLa (Cervical Cancer)10.0Cell cycle arrest

Stability and Protodeboronation

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